![molecular formula C18H11Cl2N3O2S B2949659 6,8-Dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one CAS No. 326913-62-6](/img/structure/B2949659.png)
6,8-Dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one (DMAT) is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. DMAT belongs to the class of chromenone derivatives and has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mécanisme D'action
The mechanism of action of 6,8-Dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β), which are involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, a family of enzymes that play a key role in programmed cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α) by inhibiting the activity of NF-κB. In addition, this compound has been shown to inhibit the replication of viruses such as hepatitis B and C by inhibiting the activity of viral proteins.
Avantages Et Limitations Des Expériences En Laboratoire
6,8-Dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high yield and purity. This compound has also been extensively studied for its potential therapeutic effects, which makes it a valuable tool for studying various biological processes. However, this compound also has limitations for lab experiments. It is a highly reactive compound that can degrade over time, which can affect its potency and stability. In addition, this compound has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
For 6,8-Dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one research include investigating its potential as a therapeutic agent for cancer and other diseases, elucidating its mechanism of action, and optimizing its synthesis and purification methods.
Méthodes De Synthèse
6,8-Dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-5-(4-methylanilino)-1,3,4-thiadiazole with 6,8-dichloro-4-hydroxychromen-2-one in the presence of a base such as sodium hydride. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
6,8-Dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antiviral effects by inhibiting the replication of viruses such as hepatitis B and C.
Propriétés
IUPAC Name |
6,8-dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O2S/c1-9-2-4-12(5-3-9)21-18-23-22-16(26-18)13-7-10-6-11(19)8-14(20)15(10)25-17(13)24/h2-8H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEXLHRXCKOSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

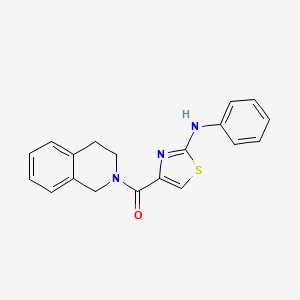
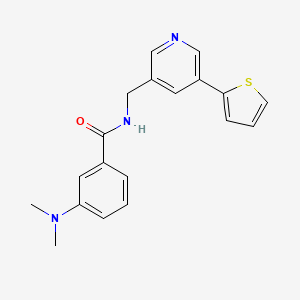
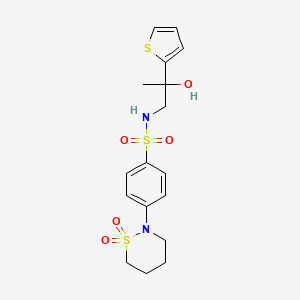
![N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2949580.png)
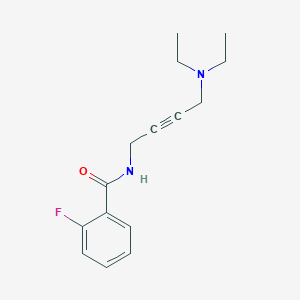
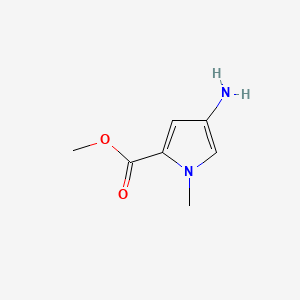
![1-(3,4-dimethylphenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2949585.png)
![ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
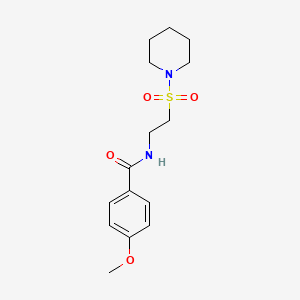
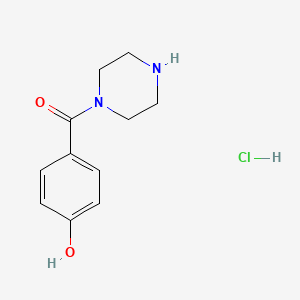
![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)
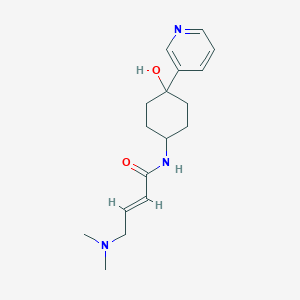
![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)
![3-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2949599.png)